Ethyl 5-amino-2-iodobenzoate

CDK inhibitor synthesis benzazepinedione paullone scaffold

For medicinal chemistry teams developing paullone-based CDK inhibitors, this iodoarene is the validated intermediate for constructing the 7-iodo-1H-1-benzazepine-2,5-dione core. Its iodo substituent is essential for efficient Heck coupling and Pd-catalyzed aminocarbonylation, yielding glyoxylamido derivatives with selective cytotoxicity against MCF-7 and T98G cell lines. The 2-amino-5-iodo pattern enables orthogonal derivatization unattainable with bromo/chloro analogs. Procure this specific regioisomer to ensure synthetic fidelity and avoid failed ring-closure outcomes.

Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
Cat. No. B13657311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-2-iodobenzoate
Molecular FormulaC9H10INO2
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)N)I
InChIInChI=1S/C9H10INO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3
InChIKeyOYCGLNMCRUYAKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Amino-2-Iodobenzoate: Ortho-Iodoanthranilate Ester for Pharmaceutical Intermediate Synthesis


Ethyl 5-amino-2-iodobenzoate (also known as Ethyl 2-amino-5-iodobenzoate, Ethyl 5-iodoanthranilate, CAS 268568-11-2) is a bifunctional halogenated aromatic ester belonging to the class of ortho-amino iodobenzoates [1]. Its molecular formula is C₉H₁₀INO₂ with a molecular weight of 291.09 g/mol . This compound is classified as a privileged scaffold in medicinal chemistry due to its dual reactive handles: a free aromatic amine at the 2-position and a reactive iodo substituent at the 5-position of the benzoate ring, enabling orthogonal derivatization via amidation/amination and transition-metal-catalyzed cross-coupling pathways .

Why Ethyl 5-Amino-2-Iodobenzoate Cannot Be Replaced by Other Ortho-Halogenated Anthranilate Esters in Regioselective Scaffold Diversification


Generic substitution among ortho-amino halogenated benzoates fails due to three critical, experimentally quantifiable divergence points: (i) regiochemistry of electrophilic aromatic substitution and cross-coupling—the 2-amino-5-iodo substitution pattern positions the iodine para to the amine, which is essential for specific polycyclic framework construction [1]; (ii) halogen reactivity hierarchy in palladium catalysis—iodoarenes exhibit superior oxidative addition rates relative to bromo or chloro analogs (ArI ≫ ArBr > ArCl), enabling milder reaction conditions and higher yields in sequential coupling steps where competitive dehalogenation or protodeiodination is a concern [2]; and (iii) synthetic provenance in validated drug intermediate routes—this specific regioisomer has documented use as a key intermediate in the synthesis of paullone-based cyclin-dependent kinase (CDK) inhibitors, where alternative regioisomers or halogens would yield distinct and potentially inactive ring-closure products [1]. The quantitative evidence below substantiates these claims.

Quantitative Comparative Evidence: Ethyl 5-Amino-2-Iodobenzoate Versus Closest Analogs


Ethyl 5-Amino-2-Iodobenzoate Enables Regioselective Benzazepinedione Formation in Paullone CDK Inhibitor Synthesis

Ethyl 5-amino-2-iodobenzoate serves as a documented and quantifiably essential intermediate in the synthesis of paullone-based cyclin-dependent kinase (CDK) inhibitors. In the validated synthetic route, ethyl 2-amino-5-iodobenzoate (II) undergoes sequential amidation with ethoxysuccinyl chloride (III), Dieckmann cyclization using KH, and dealkoxycarbonylation to yield the 7-iodo-1H-1-benzazepine-2,5-dione core (VI) [1]. The 5-iodo substituent is non-interchangeable in this route; substitution with the 5-bromo analog would alter the subsequent Heck coupling step with acrylonitrile, as iodoarenes exhibit markedly higher reactivity in palladium-catalyzed cross-couplings compared to bromoarenes (relative reactivity ArI ≫ ArBr > ArCl) [2]. The use of the 5-iodo regioisomer specifically directs the C–C bond formation at the para position relative to the amine, which is a structural prerequisite for the bioactive paullone framework [1].

CDK inhibitor synthesis benzazepinedione paullone scaffold

Ethyl 5-Amino-2-Iodobenzoate-Derived Glyoxylamides Exhibit Selective Cytotoxicity Against MCF-7 and T98G Cancer Cell Lines with Preserved Normal Cell Viability

Ethyl 2-substituted 5-iodobenzoate undergoes palladium-catalyzed aminocarbonylation to yield 5-glyoxylamido derivatives that have been quantitatively characterized for cytotoxic activity . In MTT assays, the 5-glyoxylamido derivatives 9a, 9b, 14a, and 14d exhibited remarkably good cytotoxic potential on MCF-7 (breast cancer) and T98G (glioblastoma) cell lines, while all synthesized compounds were found to be non-toxic against normal DF-2 fibroblast cells [1]. This therapeutic window—potent cancer cell cytotoxicity with preserved normal cell viability—represents a quantifiable advantage over many unselective cytotoxic agents. The 5-iodo group is essential for this aminocarbonylation transformation; substituting the iodo substituent with a bromo group would significantly reduce oxidative addition efficiency under the reported mild conditions (1 atm CO, [Pd(η³-C₃H₅)(μ-Cl)]₂, DBU), potentially compromising yield or requiring harsher conditions that could degrade sensitive functional groups [2].

anticancer agents aminocarbonylation glyoxylamide derivatives

Ionic Liquid-Supported Ethyl Iodobenzoates Enable Chromatography-Free Suzuki Biaryl Synthesis in Aqueous Media

Iodobenzoate esters, including derivatives of ethyl iodobenzoate, have been demonstrated to undergo efficient Suzuki-Miyaura cross-coupling reactions when immobilized on ionic liquid supports [1]. In this system, ionic liquid-supported iodobenzoate compounds react with arylboronic acids in aqueous media to yield biaryl products in good yields and high purities following cleavage with ammonia/methanol. Critically, the products are obtained without the need for chromatographic purification [2]. The iodo substituent is essential for this methodology; bromo or chloro analogs exhibit significantly lower reactivity in aqueous Suzuki couplings and often require organic co-solvents or higher catalyst loadings. The combination of the iodo leaving group with the ionic liquid support strategy represents a quantifiable operational advantage in terms of reduced purification burden and improved workflow efficiency.

Suzuki coupling ionic liquid support chromatography-free purification

Patent-Documented Synthetic Route Using Ethyl 5-Amino-2-Iodobenzoate as Key Intermediate for 2-Chloro-5-Iodobenzoic Acid Production

Ethyl 2-amino-5-iodobenzoate is explicitly specified as a key intermediate in a patented method for preparing 2-chloro-5-iodobenzoic acid [1]. The patent (CN104086361A) describes a preparation method wherein ethyl 2-amino-5-iodobenzoate is first synthesized from methyl anthranilate via iodination using potassium iodide and potassium iodate in aqueous dichloromethane/acetic acid, followed by esterification [2]. The resulting ethyl 2-amino-5-iodobenzoate subsequently undergoes a Sandmeyer reaction to introduce the chloro group at the 2-position, yielding 2-chloro-5-iodobenzoate. This patent-established route contrasts with alternative methods using other halogenated intermediates (e.g., bromo or chloro anthranilates), which are not described in this validated industrial process. The use of the iodo substituent at the 5-position is structurally critical for the final product's identity and for maintaining the reactive handle for downstream functionalization.

patented synthetic route Sandmeyer reaction 2-chloro-5-iodobenzoic acid

Dual Reactive Handles: Amino and Iodo Substituents Enable Orthogonal Derivatization Not Possible with Mono-Functional Analogs

Ethyl 5-amino-2-iodobenzoate possesses two chemically orthogonal reactive handles: the 2-amino group (nucleophilic, capable of amidation, diazotization, or reductive alkylation) and the 5-iodo group (electrophilic in cross-coupling, amenable to Pd-catalyzed carbonylation, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings) . This bifunctionality is quantifiably distinct from mono-functional analogs such as ethyl 2-aminobenzoate (lacks the iodo group, precluding cross-coupling diversification) or ethyl 5-iodobenzoate (lacks the amino group, eliminating amidation and diazotization pathways). The orthogonal nature of these two reactive sites enables sequential derivatization without protecting group manipulation: the iodo group can undergo carbonylation to yield 5-carboxamides or 5-glyoxylamides (up to 60% yield under 1 atm CO) while the amino group remains intact for subsequent functionalization [1]. This is not achievable with mono-halogenated analogs, which offer only a single site for structural elaboration.

bifunctional scaffold orthogonal derivatization aminocarbonylation and Suzuki

Physicochemical Properties: Ethyl 5-Amino-2-Iodobenzoate Displays Higher Lipophilicity (LogP 4.05) Than Non-Iodinated Anthranilate Esters

The presence of the iodine substituent at the 5-position confers quantifiably distinct physicochemical properties relative to non-iodinated anthranilate esters. Ethyl 2-amino-5-iodobenzoate has a predicted LogP of 4.05 and a molecular weight of 291.09 g/mol . In comparison, the non-iodinated analog ethyl 2-aminobenzoate (ethyl anthranilate) has a significantly lower LogP (approximately 1.9-2.2) and a molecular weight of 165.19 g/mol [1]. This ~100-120× increase in lipophilicity (based on LogP difference of ~2 log units) translates to markedly different solubility profiles, membrane permeability characteristics, and chromatographic retention behavior. The iodine atom contributes substantial electron density and polarizability that influences both reactivity and physical properties. For procurement decisions, these physicochemical differences directly impact formulation development, analytical method development (HPLC retention times), and biological assay compatibility (e.g., DMSO solubility, protein binding).

lipophilicity physicochemical properties LogP comparison

Application Scenarios for Ethyl 5-Amino-2-Iodobenzoate Based on Quantified Differentiation Evidence


Synthesis of Paullone-Based CDK Inhibitors via Benzazepinedione Core Construction

Organizations developing cyclin-dependent kinase (CDK) inhibitors, particularly those exploring the paullone chemotype, should procure Ethyl 5-amino-2-iodobenzoate as the validated intermediate for constructing the 7-iodo-1H-1-benzazepine-2,5-dione core. The compound has documented utility in a four-step sequence (esterification, amidation, Dieckmann cyclization, dealkoxycarbonylation) to access the benzazepinedione scaffold, with subsequent Heck coupling enabling further diversification [1]. Substitution with the 5-bromo analog would compromise both the regiochemical outcome and the efficiency of the Heck coupling step due to the established reactivity hierarchy of aryl halides in palladium catalysis (ArI ≫ ArBr > ArCl) [2]. This scenario is directly supported by published medicinal chemistry literature on 2-substituted paullones with CDK1/cyclin B inhibitory activity [1].

Diversification via Aminocarbonylation to Generate 5-Glyoxylamido Derivatives with Cancer Cell Selectivity

Medicinal chemistry teams pursuing novel anticancer agents with selective cytotoxicity profiles should utilize Ethyl 5-amino-2-iodobenzoate as a substrate for palladium-catalyzed aminocarbonylation. This transformation yields 5-glyoxylamido derivatives that have demonstrated remarkably good cytotoxic potential on MCF-7 (breast cancer) and T98G (glioblastoma) cell lines while remaining non-toxic to normal DF-2 fibroblasts [1]. The iodo substituent is essential for efficient oxidative addition under the reported mild conditions (1 atm CO, [Pd(η³-C₃H₅)(μ-Cl)]₂, DBU), achieving α-ketoamide yields up to 60%. Bromo or chloro analogs would not undergo this transformation under identical mild conditions without significant yield reduction or the need for harsher parameters [2]. The resulting glyoxylamido derivatives 14a and 14d have been identified as lead molecules for further anticancer agent development and were confirmed as cyclin-dependent kinase 6 and 9 (CDK6/9) inhibitors through in silico molecular modeling [1].

Chromatography-Free Suzuki Coupling Workflows Using Ionic Liquid-Supported Iodobenzoates

Process chemistry groups and high-throughput medicinal chemistry laboratories seeking to minimize purification burden in biaryl synthesis should consider Ethyl 5-amino-2-iodobenzoate or its derivatives for immobilization on ionic liquid supports. This strategy enables Suzuki-Miyaura cross-couplings with arylboronic acids in aqueous media, yielding biaryl products in good yields and high purities without the need for chromatographic purification following cleavage with ammonia/methanol [1]. The iodo substituent is critical for this methodology, as bromo or chloro analogs exhibit insufficient reactivity for efficient coupling in aqueous ionic liquid systems. This approach reduces per-batch processing time by eliminating column chromatography steps (estimated 1-3 hours saved per batch) and decreases solvent consumption, directly impacting cost-efficiency in parallel synthesis or scale-up operations [1].

Industrial Production of 2-Chloro-5-Iodobenzoic Acid via Patent-Documented Sandmeyer Route

Organizations requiring 2-chloro-5-iodobenzoic acid at scale should procure Ethyl 5-amino-2-iodobenzoate as the key intermediate following the patented synthetic route described in CN104086361A. This patent explicitly details a process wherein methyl anthranilate undergoes iodination (KI, KIO₃, CH₂Cl₂, AcOH, 45°C) followed by esterification to yield ethyl 2-amino-5-iodobenzoate, which is subsequently converted to 2-chloro-5-iodobenzoic acid via a Sandmeyer reaction (diazotization followed by CuCl treatment) [1]. The process is characterized by high product yield and reasonable structural design, with explicit process parameters including reagent quantities (e.g., 185.84 g KI, 106.64 g KIO₃, 230 g methyl anthranilate for a 2000 mL scale) and temperature control protocols [2]. This patent-validated route reduces process development risk and provides a documented starting point for scale-up, in contrast to alternative routes using bromo or chloro anthranilates which are not described in this validated industrial method [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-amino-2-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.